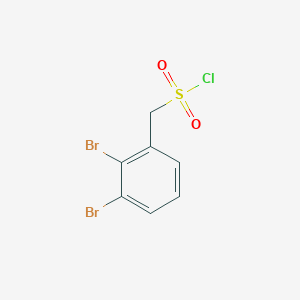![molecular formula C14H12N2O2 B2579156 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile CAS No. 1909305-03-8](/img/structure/B2579156.png)
1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile” is a chemical compound with the CAS Number: 1909305-03-8 . It has a molecular weight of 240.26 and its molecular formula is C14H12N2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O2/c15-8-14(6-3-7-14)9-16-12(17)10-4-1-2-5-11(10)13(16)18/h1-2,4-5H,3,6-7,9H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available sources .Applications De Recherche Scientifique
Structural Diversity and Synthesis
The chemical compound "1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile" falls within the category of cyclobutane-containing compounds, which exhibit significant structural diversity, bioactivities, and synthetic challenges. Research on [2 + 2]-type cyclobutane natural products highlights their biosynthetic derivation from cycloaddition reactions, showcasing a wide range of biological effects and interesting formation processes. These compounds have attracted considerable attention for their distinctive cyclobutane architectures and the potential for biomimetic syntheses. The structural diversity of these molecules and their synthesis strategies offer insights into the total synthesis or biomimetic synthesis of similar cyclobutane natural products, as well as further investigations in phytochemistry (Yang et al., 2022).
Bioactivities and Applications
Cyclobutane-containing alkaloids isolated from terrestrial and marine species have been confirmed to possess antimicrobial, antibacterial, antitumor, and other activities. Over 60 biologically active compounds have been identified, underscoring the importance of cyclobutane-containing alkaloids as a significant source of leads for drug discovery. The structures, synthesis, origins, and biological activities of these compounds are crucial for the development of new pharmaceuticals and therapeutic agents (Sergeiko et al., 2008).
Synthetic and Analytical Chemistry
The chemistry of cyclobutane and its derivatives has been extensively studied for its relevance to synthetic and analytical chemistry. The understanding of the stereochemistry of homolytic nonconcerted ring opening of small carbocycles, including cyclobutane, is essential for the synthesis of complex molecules. Studies on cyclobutane ring opening have revealed insights into the stereochemical pathways that facilitate the formation of biradicals and their subsequent reactions. These findings are critical for the development of synthetic methodologies that require precise control over molecular architecture (Gajewski, 1981).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
As for the future directions, it’s hard to predict without specific context. The compound could be of interest in various fields of research, including medicinal chemistry, materials science, or environmental science. Its potential uses would largely depend on its physical and chemical properties, biological activity, and the results of future studies .
Propriétés
IUPAC Name |
1-[(1,3-dioxoisoindol-2-yl)methyl]cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-8-14(6-3-7-14)9-16-12(17)10-4-1-2-5-11(10)13(16)18/h1-2,4-5H,3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSHSOPGIOCIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2579076.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
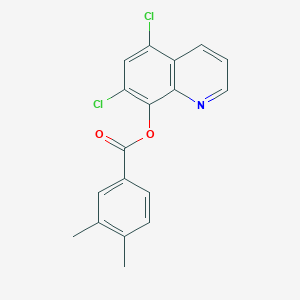
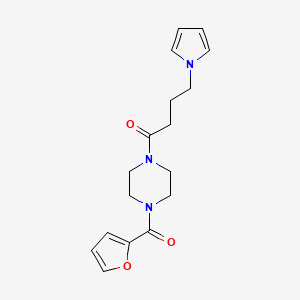
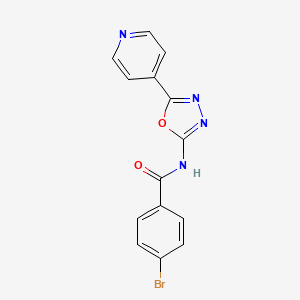
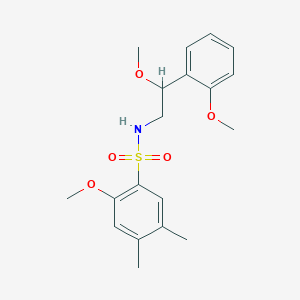

![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2579088.png)


![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
